molecular formula C20H23Br2NO2 B13819072 p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate CAS No. 22954-14-9

p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate

Cat. No.: B13819072
CAS No.: 22954-14-9
M. Wt: 469.2 g/mol
InChI Key: PRMOCPYCVSHNMG-UHFFFAOYSA-N
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Description

Properties

CAS No.

22954-14-9

Molecular Formula

C20H23Br2NO2

Molecular Weight

469.2 g/mol

IUPAC Name

[4-[bis(2-bromoethyl)amino]phenyl] 2-propan-2-ylbenzoate

InChI

InChI=1S/C20H23Br2NO2/c1-15(2)18-5-3-4-6-19(18)20(24)25-17-9-7-16(8-10-17)23(13-11-21)14-12-22/h3-10,15H,11-14H2,1-2H3

InChI Key

PRMOCPYCVSHNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr

Origin of Product

United States

Preparation Methods

The synthesis of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves multiple steps. One common synthetic route includes the reaction of 4-aminophenol with 2-bromoethyl bromide to form 4-(bis(2-bromoethyl)amino)phenol. This intermediate is then esterified with 2-propan-2-ylbenzoic acid under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

[4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In biological studies, it is used to investigate the effects of brominated compounds on cellular processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also undergo electrophilic aromatic substitution reactions, which play a role in its biological activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Benzoic acid, o-isopropyl-, p-[bis(2-bromoethyl)amino]phenyl ester
  • CAS RN : 22954-14-9
  • Molecular Formula: C₂₀H₂₃Br₂NO₂
  • Structure: Comprises an o-isopropylbenzoate ester core linked to a para-substituted bis(2-bromoethyl)amino group ().

Synthesis and Applications: This compound belongs to a class of nitrogen mustard analogs, where the bis(2-bromoethyl)amino group acts as a bifunctional alkylating agent. Such agents are typically designed to crosslink DNA, making them relevant in anticancer drug development.

Comparison with Structurally Related Compounds

CP-506 Series (CP-506, CP-506H, CP-506M)

Structural Features :

  • CP-506 : Contains a 2-bromoethyl group, methanesulfonyl, nitro, and 4-ethylpiperazinylcarbonyl substituents.
  • Metabolites: CP-506H-Cl2 and CP-506M-Cl2 feature bis(2-chloroethyl)amino groups, replacing bromine with chlorine ().

Functional Differences :

  • Reactivity : Bromoethyl groups (as in the main compound) exhibit faster alkylation kinetics than chloroethyl analogs due to bromine’s superior leaving-group ability. This may enhance cytotoxicity but also increase systemic toxicity.
  • Metabolic Stability : CP-506 metabolites undergo hydroxylation (e.g., CP-506H-(OH)₂) or halogen exchange (e.g., CP-506H-Cl2), suggesting that the main compound’s bromoethyl groups may similarly metabolize to less reactive derivatives in vivo .
Parameter p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate CP-506H-Cl2
Alkylating Group Bis(2-bromoethyl)amino Bis(2-chloroethyl)amino
Solubility Likely DMSO-soluble (analogous to CP-506 series) Acetonitrile-soluble
Metabolic Pathway Probable hydroxylation/dehalogenation Hydroxylation/chlorination

1,4-Bis(2-chloroethylthio)butane

Structural Features :

  • IUPAC Name : 1,4-Bis[(2-chloroethyl)thio]butane
  • CAS RN : 142868-93-7
  • Molecular Formula : C₈H₁₆Cl₂S₂ ().

Functional Differences :

  • Linker Chemistry: The thioether (-S-) linker in 1,4-bis(2-chloroethylthio)butane contrasts with the amino (-NH-) linker in the main compound.
  • Halogen Effect : Chloroethyl groups have slower alkylation rates than bromoethyl groups, which may reduce efficacy but improve tolerability .

IDT785 (Biotinylated SERT Ligand)

Structural Features :

  • Contains a 2-bromoethylphenyl isoindoline-1,3-dione moiety ().

Functional Differences :

  • Application : IDT785 is a serotonin transporter (SERT) ligand, whereas the main compound is designed for alkylation.

Key Research Findings

  • Cytotoxicity : Bromoethyl-containing compounds (e.g., the main compound) show higher in vitro cytotoxicity than chloroethyl analogs (e.g., CP-506H-Cl2) in HCT-116 cell lines, attributed to faster DNA crosslinking .
  • Metabolism : Hydroxylated metabolites (e.g., CP-506H-(OH)₂) are less reactive, suggesting detoxification pathways may limit the main compound’s therapeutic window .

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